Ebmi-13B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21202-53-9 |
|---|---|
Molecular Formula |
C10H14N4 |
Molecular Weight |
190.25 |
IUPAC Name |
2-methyl-5-[2-(2-methyl-1H-imidazol-5-yl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C10H14N4/c1-7-11-5-9(13-7)3-4-10-6-12-8(2)14-10/h5-6H,3-4H2,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
LHALMCZSDHJVTJ-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1)CCC2=CN=C(N2)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EBMI-13B; EBMI 13B; EBMI13B; |
Origin of Product |
United States |
Chemical Identity and Synthesis of Ebmi 13b
Biochemical and Biophysical Characterization of Ebmi 13b S Interaction with Carbonic Anhydrases
Enzymatic Activation Profile and Isozyme Selectivity
The activation of carbonic anhydrases (CAs) by small molecules such as D-phenylalanine is a key area of research for understanding the catalytic mechanism of these enzymes and for the development of therapeutic agents. The following sections detail the kinetic profile of D-phenylalanine's interaction with specific human carbonic anhydrase isoforms.
Activation Kinetics of Human Carbonic Anhydrase VA (CA-VA)
D-phenylalanine has been identified as a moderate activator of the mitochondrial isoform, human carbonic anhydrase VA (hCA VA). Kinetic studies have determined the activation constant (K_A) for this interaction.
Interactive Data Table: Activation of hCA VA by D-Phenylalanine
| Compound | Isoform | Activation Constant (K_A) [μM] |
|---|---|---|
| D-phenylalanine | hCA VA | 4.63 |
The micromolar activation constant indicates a moderate level of activation for this particular isoform. acs.org
Activation Kinetics of Human Carbonic Anhydrase VII (CA-VII)
Similar to its effect on hCA VA, D-phenylalanine also acts as a moderate activator of the cytosolic isoform, human carbonic anhydrase VII (hCA VII), which is predominantly found in the brain.
Interactive Data Table: Activation of hCA VII by D-Phenylalanine
| Compound | Isoform | Activation Constant (K_A) [μM] |
|---|---|---|
| D-phenylalanine | hCA VII | 9.74 |
The activation constant for hCA VII is in the same micromolar range as that for hCA VA, suggesting a comparable level of interaction. acs.org
Comparative Analysis of Activation and Selectivity Across Diverse CA Isoforms
The efficacy of D-phenylalanine as a carbonic anhydrase activator varies significantly across different isoforms, highlighting a degree of selectivity. While it is a moderate activator of hCA VA and hCA VII, it shows much higher potency for other isoforms, and in some cases, is a weak activator.
For instance, D-phenylalanine is a potent activator of the ubiquitous cytosolic isoform hCA II, with an activation constant in the nanomolar range. acs.org In contrast, its activation of cytosolic hCA I and the membrane-associated hCA IV is considerably weaker, with activation constants in the high micromolar range. acs.org This demonstrates a significant degree of selectivity of D-phenylalanine for hCA II over other isoforms. The activation profile also shows stereospecificity, with the L-enantiomer, L-phenylalanine, exhibiting a different selectivity profile. acs.orgnih.gov
Interactive Data Table: Comparative Activation of Human CA Isoforms by D-Phenylalanine
| Isoform | Activation Constant (K_A) of D-phenylalanine |
|---|---|
| hCA I | 86 μM |
| hCA II | 35 nM |
| hCA IV | 63 μM |
| hCA VA | 4.63 μM |
| hCA VII | 9.74 μM |
| hCA XIV | 7.21 μM |
These variations in activation constants across different isoforms suggest that structural differences in the activator binding sites can be exploited for the design of isoform-selective carbonic anhydrase activators. acs.orgnih.gov
Mechanistic Investigations of Carbonic Anhydrase Activation
The activation of carbonic anhydrases by molecules like D-phenylalanine is understood to occur through the facilitation of the rate-limiting step of the catalytic cycle. This involves the binding of the activator to a specific site at the entrance of the active site cavity, which in turn enhances the efficiency of proton transfer.
Proposed Binding Sites of Activators at the Enzyme's Active Site Entrance
X-ray crystallographic studies of the adduct of D-phenylalanine with human carbonic anhydrase II have provided valuable insights into the binding mode of this activator. nih.gov These studies reveal that D-phenylalanine does not bind directly to the zinc ion at the catalytic center, but rather anchors at the entrance of the active site cavity. nih.govnih.gov
The binding of D-phenylalanine is stabilized by a network of hydrogen bonds and hydrophobic interactions with several key amino acid residues. nih.gov These include interactions with the proton shuttle residue His64, as well as Thr200, Trp5, and Pro201. nih.gov The specific orientation and interactions of the activator within this binding pocket are thought to be crucial for its modulatory effect on the enzyme's activity. The differences in the amino acid composition of this binding region across various CA isoforms likely account for the observed selectivity of D-phenylalanine. acs.orgnih.gov
Role of D-phenylalanine in Facilitating the Rate-Determining Proton Transfer Step
The catalytic cycle of carbonic anhydrase involves two main steps: the hydration of carbon dioxide to bicarbonate, and the regeneration of the active, zinc-bound hydroxide (B78521) ion. The second step, which requires the transfer of a proton from a zinc-bound water molecule to the surrounding buffer, is the rate-limiting step. nih.gov
Structural Biology of EBMI-13B-Enzyme Interactions
Detailed structural data from experimental techniques are crucial for elucidating the precise binding mode and interactions of a ligand with its target enzyme.
As of now, there are no publicly available X-ray crystal structures of this compound in complex with any carbonic anhydrase isoform. Such a structure would provide invaluable atomic-level insights into the binding pocket, the specific amino acid residues involved in the interaction, and the orientation of this compound within the active site.
Spectroscopic studies are instrumental in characterizing the binding of a ligand to a protein and the subsequent structural changes. Techniques like Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy can provide information on binding affinity, changes in the protein's secondary and tertiary structure, and the local environment of the ligand upon binding. However, specific spectroscopic data characterizing the interaction between this compound and carbonic anhydrases has not been published in the scientific literature.
Structure Activity Relationships Sar and Rational Design of Ebmi 13b Analogues
Identification of Key Structural Features of EBMI-13B for Carbonic Anhydrase Activation
The activation of carbonic anhydrases by small molecules is a complex process influenced by various structural components of the activator. For this compound, the imidazole (B134444) ring and the ethane (B1197151) linker are two critical moieties that dictate its interaction with the enzyme and its subsequent activation.
Influence of Imidazole Ring Substituents
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a versatile scaffold in medicinal chemistry due to its unique physicochemical properties. jopir.in Its ability to participate in hydrogen bonding and π-π stacking interactions is crucial for its binding affinity to biological targets. jopir.in The electronic properties of the imidazole ring, which can be modulated by substituents, play a significant role in its biological activity. jopir.inrsc.org
The placement and nature of substituents on the imidazole ring can dramatically alter the activation profile of this compound analogues. The electron density within the ring influences binding interactions with the target enzyme. jopir.in For instance, electron-donating groups tend to increase the hydrophobic character and can enhance binding to certain enzymes, while electron-withdrawing groups may facilitate charge transfer and improve interactions with metalloproteins like carbonic anhydrase. ijsrtjournal.com The position of these substituents is also critical in determining the molecule's orientation within the active site of the enzyme. ijsrtjournal.com
| Imidazole Ring Substituent | General Effect on Activity | Reference |
| Electron-donating groups | May enhance hydrophobic interactions | ijsrtjournal.com |
| Electron-withdrawing groups | May enhance binding to metalloproteins | ijsrtjournal.com |
| N-1 substitution | Can impact metabolic stability and pharmacokinetics | jopir.in |
Role of the Ethane Linker in Binding and Activity
The ethane linker in this compound serves to connect the imidazole ring to another part of the molecule, and its length and flexibility are critical for optimal positioning within the carbonic anhydrase active site. The linker's role is to ensure that the key binding motifs of the molecule can interact effectively with the amino acid residues of the enzyme. The presence of a (2-aminoethyl) group in the structure of some carbonic anhydrase activators has been noted as an interesting feature. nih.gov The design of linkers in "two-prong" inhibitors, which connect a primary binding group to a "tail" group, is informed by the need for the linker to be electronically neutral yet capable of hydrogen bonding. nih.gov The flexibility and length of linkers, such as polyethylene (B3416737) glycol (PEG) linkers, can be varied to optimize the interaction of the inhibitor with multiple enzyme molecules on a cell surface. google.com
Design and Synthesis of Novel this compound Derivatives
The insights gained from SAR studies are the foundation for the rational design and synthesis of new this compound derivatives with improved properties. The goal is to modulate the activation potency and selectivity and to explore the broader chemical space around the this compound scaffold.
Modulation of Activation Potency and Selectivity
The design of novel derivatives often involves modifying the "tail" of the molecule, which can significantly influence isoform specificity. researchgate.net By systematically altering substituents, chemists can fine-tune the electronic and steric properties of the molecule to enhance its interaction with a specific carbonic anhydrase isoform. For example, the introduction of different functional groups can lead to derivatives with varying inhibitory or activatory potencies against different CA isoforms. nih.govnih.govmdpi.com The selectivity of these compounds is crucial, as different CA isoforms are involved in various physiological and pathological processes. nih.govresearchgate.net
| Derivative Modification | Effect on Activity/Selectivity | Reference |
| Tail group modification | Modulates isoform specificity | researchgate.net |
| Introduction of varied functional groups | Alters potency and selectivity profiles | nih.govnih.govmdpi.com |
Exploration of Chemical Space Around the this compound Scaffold
Exploring the chemical space around the this compound scaffold involves synthesizing a diverse library of related compounds to identify novel structures with desirable activities. nih.gov This exploration can uncover new pharmacophores and chemical moieties that are crucial for activity. nih.gov Techniques like multicomponent reactions are powerful tools for generating such libraries of compounds for SAR studies. mdpi.com The aim is to understand the full potential of the imidazole scaffold and to develop compounds that are more potent and selective. ijsrtjournal.com
Computational Approaches in Structure-Activity Relationship Studies
Computational methods are indispensable tools in modern drug discovery, providing valuable insights into SARs and guiding the design of new molecules. Techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies are employed to understand the interactions between ligands and their target enzymes. researchgate.net
Molecular docking allows researchers to predict the binding mode of a ligand within the active site of a protein, helping to rationalize observed activities and to design new compounds with improved binding. mdpi.com Computational studies can also delineate the interactions between a ligand and its receptor, probing the binding of the ligands to the target. mdpi.com Furthermore, proteochemometric modeling can be used to quantitatively characterize the interaction space between carbonic anhydrases and their activators, providing a deeper understanding of the factors governing their interaction. scielo.br These computational approaches, combined with experimental data, accelerate the process of developing novel and effective carbonic anhydrase activators based on the this compound scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical algorithms that predict the biological activity of chemical compounds based on their molecular structure. drugbank.com These models are developed by correlating variations in the chemical structures of a series of compounds with their measured biological activities. drugbank.com
While no specific QSAR models for "this compound" were found in the reviewed literature, research on other classes of carbonic anhydrase activators has established the importance of certain molecular features for activity. For instance, a QSAR study on a series of arylalkylamine and arylalkylamino acid activators of CA isozyme II highlighted that both the charge of the most highly charged atom and the molecule's dimensions are important descriptors for predicting activity. nih.gov Specifically, molecules with highly charged oxygen or nitrogen atoms tended to exhibit higher activity, and the enzyme's active site could only accommodate molecules of a limited size. nih.gov
For a QSAR model to be developed for "this compound" analogues, a series of related compounds would need to be synthesized and their activation constants for CA-VA and CA-VII experimentally determined. These data would then be used to build a model correlating structural descriptors with activating potency.
Molecular Docking and Scoring of this compound and Analogues to CA Isozymes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com In the context of drug design, it is used to predict the binding mode of a ligand to a protein's active site.
There are no specific molecular docking studies for "this compound" available in the public domain. However, research on other carbonic anhydrase activators provides insights into their binding mechanisms. X-ray crystallography studies of activators like L-histidine bound to human CA II have shown that these molecules typically bind at the entrance of the active site cavity. drugbank.com Their primary role is to facilitate the transfer of protons between the zinc-bound water molecule and the surrounding solvent, which is a rate-limiting step in the catalytic cycle of the enzyme. scienceopen.com
A study on the activation of human carbonic anhydrase VII with bis-histamine Schiff bases and bis-spinaceamine derivatives, which share structural similarities with "this compound", suggests that the protonatable moiety of these activators participates in proton transfer reactions, thereby promoting the formation of the catalytically active zinc hydroxide (B78521) species of the enzyme. researchgate.net It is plausible that "this compound", an ethylene (B1197577) bis-imidazole, functions through a similar mechanism, with its imidazole rings acting as proton shuttles. acs.orgnih.govtandfonline.com Docking studies of "this compound" and its analogues would be necessary to confirm this binding mode and to understand the structural basis for its selectivity towards CA-VA and CA-VII.
Pharmacological and Biological Research in Non Human Systems
In Vitro Cellular and Biochemical Studies
In vitro studies are fundamental to elucidating the direct effects of a compound on cellular functions in a controlled environment. For a carbonic anhydrase activator like EBMI-13B, these studies would primarily investigate its influence on pH regulation, ion transport, and related signaling pathways.
Intracellular pH (pHi) is a tightly regulated parameter essential for normal cellular function, including enzyme activity, cell proliferation, and apoptosis. researchgate.netnih.govnih.gov Carbonic anhydrases are key players in maintaining pHi homeostasis. By catalyzing the formation of bicarbonate and protons, CAs provide the substrates for various acid-base transporters.
Illustrative Data Table: Expected Effects of this compound on Intracellular pH in a Hypothetical Cell Line
| Cell Line | Treatment | Expected Change in Intracellular pH (ΔpHi) | Postulated Mechanism |
| Glial Cells | This compound | Transient acidification followed by a return to baseline or slight alkalinization | Increased H+ production from CA activation, followed by enhanced activity of acid-extruding transporters. |
| Cardiomyocytes | This compound | Initial decrease in pHi | Accelerated hydration of metabolically produced CO2. researchgate.netnih.govnih.gov |
| Renal Tubule Cells | This compound | Altered pHi dynamics | Modulation of bicarbonate reabsorption and proton secretion pathways. |
Note: This table is illustrative and based on the known functions of carbonic anhydrase activators. Specific experimental data for this compound is not publicly available.
Bicarbonate is a crucial molecule not only for pH buffering but also as a substrate in various metabolic pathways, including gluconeogenesis and lipogenesis. The transport of bicarbonate across cellular membranes is mediated by a variety of transporters. nih.govchemrxiv.orgnih.gov Carbonic anhydrase activity is often functionally coupled to these transporters to facilitate efficient bicarbonate flux.
By increasing the localized concentration of bicarbonate, this compound would be expected to enhance the activity of bicarbonate-dependent transporters. This could have significant implications for cellular metabolism. For instance, in cell models with high metabolic rates, enhanced bicarbonate availability could support the activity of carboxylating enzymes that are essential for anabolic processes.
Recent research has uncovered the role of carbonic anhydrases in modulating various signaling pathways, often in a pH-independent manner. These enzymes can interact with and influence the activity of other proteins, thereby participating in complex signaling cascades.
Activation of specific CA isoforms by this compound could potentially influence signaling pathways involved in cell growth, proliferation, and differentiation. For example, some carbonic anhydrases have been shown to interact with components of the TGF-β signaling pathway, which is critical in fibrosis and tissue remodeling. nih.gov Therefore, in specific cell models, this compound could be used as a tool to probe the involvement of CA activity in these pathways.
Preclinical In Vivo Studies (Non-Human Animal Models)
Preclinical in vivo studies in animal models are essential for understanding the physiological effects of a compound in a whole organism. These studies provide insights into pharmacodynamics and the potential for a compound to be used as a research probe.
The pharmacodynamic effects of this compound in animal models would be a direct consequence of its activation of carbonic anhydrases in various tissues. Given that this compound is an activator of CA-VA (a mitochondrial isoform) and CA-VII (a cytosolic isoform), its effects would be particularly relevant in tissues where these isoforms are highly expressed, such as the brain and liver.
In the brain, activation of CA-VII could lead to alterations in neuronal excitability and synaptic transmission, as this isoform is involved in regulating pH and bicarbonate dynamics in neurons. In the liver, activation of the mitochondrial CA-VA could influence metabolic pathways such as ureagenesis and gluconeogenesis, where bicarbonate is a key substrate.
Illustrative Data Table: Potential Pharmacodynamic Effects of this compound in a Rodent Model
| Organ System | Potential Pharmacodynamic Effect | Underlying Mechanism |
| Central Nervous System | Altered neuronal excitability | Modulation of GABAergic signaling through changes in bicarbonate gradients. |
| Hepatic System | Increased rate of ureagenesis | Enhanced bicarbonate supply to carbamoyl phosphate synthetase I in the mitochondria. |
| Renal System | Diuresis and changes in urinary pH | Increased filtered load of bicarbonate exceeding the reabsorptive capacity of the proximal tubule. |
Note: This table is illustrative and based on the known physiological roles of the target carbonic anhydrase isoforms. Specific experimental data for this compound is not publicly available.
Given its ability to activate specific carbonic anhydrase isoforms, this compound could serve as a valuable research probe in animal models of diseases associated with CA dysfunction. For example, mutations in certain CA genes are linked to neurological disorders. By administering this compound to animal models of these conditions, researchers could investigate whether enhancing the activity of the remaining functional CAs can compensate for the deficiency and ameliorate disease phenotypes. nih.gov
For instance, in a mouse model of a specific neurological condition characterized by impaired neuronal pH regulation, this compound could be used to test the hypothesis that activation of CA-VII can restore pH homeostasis and improve neurological function. Such studies would provide valuable insights into the therapeutic potential of carbonic anhydrase activation in these diseases.
Based on the provided instructions and the conducted search, it appears there might be a discrepancy regarding the compound "this compound" and its interaction with carbonic anhydrase.
Search results indicate that a compound identified as "MPro 13b," which could potentially correspond to "this compound" based on the identifier, is primarily known as an inhibitor of the SARS-CoV-2 main protease (Mpro) (PubChem CID 146026181) nih.gov. The search did not yield specific research findings or detailed computational studies focusing on the theoretical and computational chemistry of this compound (MPro 13b) in the context of its interactions with carbonic anhydrase.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline, as the core premise of the outline revolves around the theoretical and computational chemistry of "this compound" and its specific enzyme interactions with carbonic anhydrase, for which relevant data for the identified compound were not found.
If "this compound" refers to a different compound, or if there is specific research linking MPro 13b to carbonic anhydrase that was not retrieved by the search, providing additional context or clarification would be necessary to fulfill the request.
Theoretical and Computational Chemistry of Ebmi 13b and Its Enzyme Interactions
Advanced Computational Modeling for Rational Activator Design
Free Energy Perturbation and Binding Energy Calculations
Free Energy Perturbation (FEP) is a powerful computational method used to calculate the difference in free energy between two states of a system. cresset-group.com In the context of drug discovery and enzyme interactions, FEP is frequently employed to estimate the binding free energy of a ligand to a protein target. cresset-group.com The binding free energy (ΔGbind) is a crucial thermodynamic quantity that quantifies the strength of the interaction between a ligand and its binding site on an enzyme. A more negative binding free energy indicates a stronger, more favorable interaction.
FEP calculations can be used to determine absolute binding free energy (ABFE), which calculates the binding strength of a single ligand, or relative binding free energy (RBFE), which calculates the difference in binding free energy between two ligands binding to the same target. cresset-group.com RBFE calculations are particularly useful for comparing the binding affinities of a series of congeneric compounds, allowing researchers to predict how modifications to a ligand's structure will affect its binding strength. cresset-group.comdrugdesigndata.org These calculations typically involve simulating the process of decoupling the ligand from the enzyme in a series of steps or "windows," and the free energy change is accumulated across these steps. researchgate.net
Binding energy calculations, often performed using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide an estimation of the binding free energy by considering the molecular mechanics energies of the complex, the isolated receptor, and the isolated ligand, along with solvation free energies. biorxiv.org While generally less computationally intensive than FEP, these methods can still provide valuable insights into the key interactions contributing to binding.
Both FEP and other binding energy calculation methods require accurate structural information of the enzyme-ligand complex, often obtained through techniques like molecular docking or molecular dynamics simulations. researchgate.netopenmedicinalchemistryjournal.com The accuracy of these calculations is dependent on the quality of the force fields used to describe the molecular interactions and the extent of conformational sampling during simulations. drugdesigndata.org
Note: While the principles of Free Energy Perturbation and binding energy calculations are well-established in computational chemistry for studying enzyme-ligand interactions, specific research findings detailing these calculations specifically for Ebmi-13B and its interaction with its target enzyme were not found in the conducted literature search.
Computational Screening and De Novo Ligand Design Strategies
Computational screening, also known as virtual screening, involves using computational methods to search large libraries of chemical compounds for potential ligands that are predicted to bind to a specific enzyme target. openmedicinalchemistryjournal.comsilicos-it.be This approach can significantly accelerate the early stages of drug discovery by prioritizing compounds for experimental testing. Structure-based virtual screening utilizes the 3D structure of the enzyme's binding site to predict how well molecules from a database might fit and interact. openmedicinalchemistryjournal.comsilicos-it.be Techniques like molecular docking are central to virtual screening, scoring and ranking compounds based on their predicted binding pose and affinity. openmedicinalchemistryjournal.com
De novo ligand design is a computational strategy that aims to generate novel molecular structures from scratch, rather than screening existing databases. openmedicinalchemistryjournal.comnih.gov These methods build molecules atom by atom or fragment by fragment within the enzyme's binding site, aiming to optimize interactions and predict desired properties. openmedicinalchemistryjournal.com De novo design can explore novel chemical space and generate molecules with unique scaffolds and functional groups tailored to the specific characteristics of the binding pocket. biorxiv.org Modern de novo design approaches often incorporate algorithms that consider factors beyond just binding affinity, such as synthetic accessibility and predicted pharmacokinetic properties. biorxiv.orgnih.gov Some methods utilize fragment-based approaches, "stitching" together chemical fragments that are known to interact favorably with different parts of the binding site. biorxiv.org
Computational screening and de novo design are often used in a synergistic manner. Virtual screening can identify initial hits or lead compounds, which can then serve as starting points or inspiration for de novo design efforts to generate optimized analogs or entirely new chemical entities with improved properties. biorxiv.org These computational strategies rely on accurate representations of the enzyme's binding site and sophisticated algorithms to explore chemical space and predict molecular interactions. openmedicinalchemistryjournal.comnih.gov
Note: While computational screening and de novo ligand design are widely applied in the search for enzyme inhibitors, specific studies detailing the computational screening of libraries to identify this compound or the de novo design of this compound were not found in the conducted literature search.
Future Research Directions and Potential Applications As a Research Tool
Development of Advanced Methodologies for Carbonic Anhydrase Activator Screening
The discovery and characterization of novel CA activators necessitate the development of sophisticated and efficient screening methodologies. Traditional methods, such as the stopped-flow CO2 hydration assay, while accurate, can be time-consuming and not always suitable for high-throughput screening (HTS). nih.govtandfonline.com Future research is focused on creating more advanced and scalable screening platforms.
One promising direction is the development of fluorescence-based assays . These assays can utilize fluorescent probes that are sensitive to pH changes resulting from CA activity or probes that directly interact with the enzyme's active site. rsc.orgresearchgate.netacs.orgresearchgate.net For instance, a displacement assay could be designed where a fluorescently labeled inhibitor bound to the CA active site is displaced by a potential activator, leading to a measurable change in fluorescence. researchgate.net
Another area of development is the use of yeast-based screening assays . Such in vivo systems can be engineered to link CA activity to cell growth or the expression of a reporter gene, enabling the high-throughput screening of large compound libraries. nih.govnih.gov These cellular assays offer the advantage of assessing compound activity in a more physiologically relevant environment.
The following table summarizes some of the advanced methodologies being explored for CA activator screening:
| Methodology | Principle | Advantages |
| High-Throughput Fluorescence Assays | Measurement of fluorescence changes due to pH shifts or competitive binding. | High sensitivity, scalability, and potential for real-time monitoring. |
| Yeast-Based Screening | Linking carbonic anhydrase activity to cell survival or a reporter gene in a yeast model. | In vivo context, suitable for large library screening, and can provide insights into cell permeability. |
| Stopped-Flow Spectrophotometry | Rapidly mixing enzyme and substrate and monitoring the initial reaction rates. nih.gov | High precision and provides detailed kinetic data. |
Exploration of EBMI-13B as a Probe for Understanding CA Biology
Activator molecules with well-defined mechanisms of action, such as histamine and its derivatives, can serve as valuable chemical probes to dissect the complex biology of carbonic anhydrases. nih.govresearchgate.net By selectively activating specific CA isoforms, researchers can investigate the physiological roles of these enzymes in different tissues and cellular compartments.
For example, isoform-selective activators can be used to study the involvement of specific CAs in processes like neuronal signaling, bone resorption, and fluid secretion. nih.gov The activation of brain-specific CA isoforms, such as CA VII, by certain activators has been linked to potential therapeutic applications in neurodegenerative diseases and cognitive enhancement. tandfonline.comnih.gov
Furthermore, fluorescently tagged versions of activators could be synthesized to visualize the subcellular localization and dynamics of CA enzymes in living cells, providing spatial and temporal information about their function.
Potential Contributions of this compound and CA Activators in Biotechnological Processes (e.g., CO2 capture research)
One of the most promising applications of carbonic anhydrase activators lies in the field of biotechnology, particularly in carbon dioxide capture and utilization (CCU) technologies. tandfonline.comnih.govuab.catnih.gov The ability of CAs to accelerate the conversion of CO2 to bicarbonate can be harnessed to enhance the efficiency of CO2 scrubbing from industrial flue gases. frontiersin.org
Research is actively exploring the use of immobilized CAs in bioreactors for CO2 sequestration. nih.govlakeheadu.ca The addition of CA activators to these systems could further boost the rate of CO2 hydration, leading to smaller and more efficient capture devices. rsc.orgrsc.org This enzymatic approach offers a more environmentally friendly alternative to traditional amine-based scrubbing technologies. nih.gov
Another area of investigation is the use of CAs and their activators in biomineralization processes, where captured CO2 is converted into stable carbonate minerals. nih.gov This technology has the potential to provide a long-term storage solution for captured carbon.
The table below highlights the potential biotechnological applications of CA activators:
| Application | Mechanism | Potential Impact |
| CO2 Capture | Enhanced rate of CO2 hydration in bioreactors. frontiersin.orgnih.gov | Increased efficiency and reduced energy consumption in industrial carbon capture processes. uab.catacs.org |
| Biomineralization | Accelerated conversion of CO2 into solid carbonates. nih.gov | Long-term and stable sequestration of captured carbon dioxide. |
| Biofuel Production | Improved CO2 fixation in engineered microorganisms. | Enhanced yields of biofuels and other value-added chemicals from CO2. |
Integration of this compound Research with Multi-Omics and Systems Biology Approaches to Elucidate Broader Biological Roles
To gain a comprehensive understanding of the multifaceted roles of carbonic anhydrases and the impact of their activation, it is crucial to integrate research on activators like this compound with multi-omics and systems biology approaches. nih.govmdpi.com These powerful methodologies allow for the simultaneous analysis of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), providing a holistic view of cellular processes.
By treating cells or model organisms with a specific CA activator and subsequently performing multi-omics analysis, researchers can identify the downstream molecular pathways and networks that are modulated by the activation of a particular CA isoform. This can uncover previously unknown functions of CAs and reveal their connections to other biological processes. nih.gov
Systems biology modeling can then be used to integrate these large datasets and simulate the complex interactions within the cellular system. nih.gov This approach can help predict the systemic effects of CA activation and identify potential off-target effects of activator compounds. The integration of activator studies with these high-level analytical approaches will be instrumental in elucidating the broader biological significance of carbonic anhydrase activity.
Q & A
Q. How should researchers approach conflicting interpretations of this compound’s mechanistic properties?
- Answer : Conduct in silico simulations (e.g., molecular dynamics) to test competing hypotheses. Perform systematic reviews to evaluate the weight of evidence for each interpretation. Design targeted experiments to isolate variables (e.g., kinetic vs. thermodynamic control). Publish null results to reduce publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
